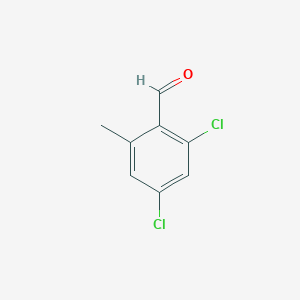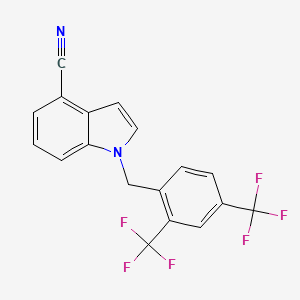
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, attached to an indole ring with a carbonitrile group at the 4 position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s reactivity, allowing it to form strong interactions with enzymes and receptors. The indole ring structure also contributes to its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.
類似化合物との比較
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
2,5-Bis(trifluoromethyl)benzyl bromide: Utilized in various organic synthesis applications.
This detailed overview highlights the significance of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable compound for further exploration and development.
特性
分子式 |
C18H10F6N2 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2/c19-17(20,21)13-5-4-12(15(8-13)18(22,23)24)10-26-7-6-14-11(9-25)2-1-3-16(14)26/h1-8H,10H2 |
InChIキー |
GIUZZNVMAFLKMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


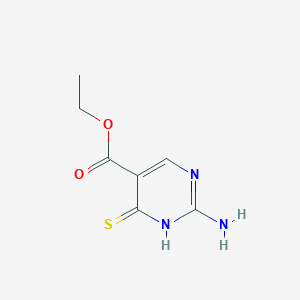
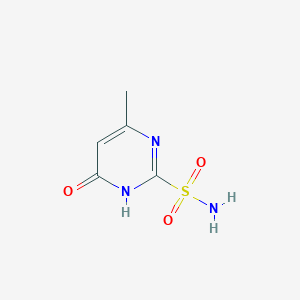
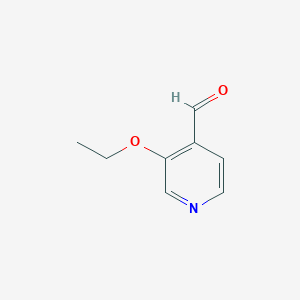
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
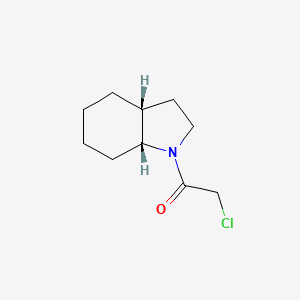
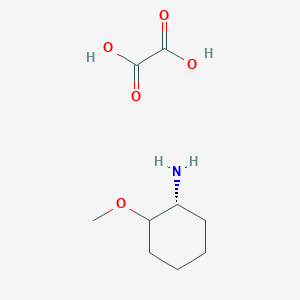
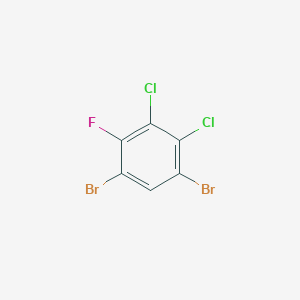
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
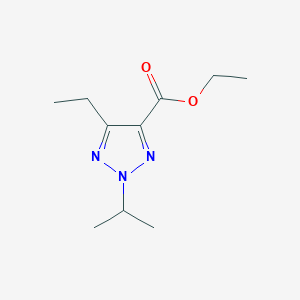
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)

